Reduced Cytotoxicity Confers Superior Gene Reactivation Window at 10 μM Versus SGI-1027
In the CMV-luciferase reporter assay performed in KG-1 leukemia cells, the target compound (derivative 12) achieved 8.6±0.9-fold reactivation of a methylation-silenced reporter gene at 10 μM, exceeding the 7.6±1.3-fold reactivation produced by SGI-1027 at the same concentration [1]. This inversion of the enzyme-level potency ranking occurs because SGI-1027 exhibits significant cytotoxicity at 10 μM (KG-1 EC50 = 4.4 μM, 95% CI 3.2–6.2), which suppresses luciferase signal, whereas the target compound has a KG-1 EC50 >10 μM and is therefore free of cytotoxicity interference at this concentration [1]. Consequently, the target compound is the preferred choice for cellular DNMT inhibition assays conducted at 5–10 μM where maintaining cell viability is critical for readout integrity.
| Evidence Dimension | Cellular gene reactivation (fold luciferase induction) and cytotoxicity in KG-1 leukemia cells |
|---|---|
| Target Compound Data | Gene reactivation at 10 μM: 8.6±0.9-fold; KG-1 cytotoxicity EC50: >10 μM |
| Comparator Or Baseline | SGI-1027 (CAS 1020149-73-8): gene reactivation at 10 μM: 7.6±1.3-fold; KG-1 cytotoxicity EC50: 4.4 μM (95% CI 3.2–6.2) |
| Quantified Difference | 13% higher gene reactivation at 10 μM; >2.3-fold higher cytotoxicity EC50 (less toxic) |
| Conditions | KG-1 human leukemia cell line; integrated CMV-luciferase reporter under control of methylated CMV promoter; 24 h compound treatment; data represent mean±SEM of 2–3 experiments (reactivation) and 3–5 experiments (cytotoxicity EC50) |
Why This Matters
For procurement decisions, this evidence means the target compound uniquely enables epigenetic reactivation studies in the 5–10 μM concentration range without the cytotoxicity artifacts that compromise SGI-1027 at these same concentrations.
- [1] Rilova E, Erdmann A, Gros C, et al. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem. 2014;9(3):590-601. Data from Table 2 and accompanying text. View Source
